1H-1,2,3-Triazole-4-carbonitrile
Overview
Description
1H-1,2,3-Triazole-4-carbonitrile is an organic compound with the molecular formula C3H2N4. It is a member of the triazole family, which is known for its diverse applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound.
Mechanism of Action
Target of Action
The primary target of 1H-1,2,3-Triazole-4-carbonitrile is the serotonin transporter (SERT) . SERT is a type of membrane transport protein that transports serotonin from the synaptic cleft back into the presynaptic neuron. This transporter plays a crucial role in regulating the concentration of serotonin, a neurotransmitter involved in a variety of functions including mood regulation, appetite, and sleep.
Mode of Action
This compound interacts with its target, SERT, by binding to it . This binding affinity is even higher than that of fluoxetine and serotonin, suggesting a competitive inhibition . In addition to SERT, the compound also shows affinity to other serotonergic receptors involved in antidepressant effects: 5HT1a, 5HT2a, and 5HT3 .
Biochemical Pathways
The compound’s interaction with serotonergic receptors suggests it may influence theserotonergic system . This system is involved in many physiological processes, including mood regulation, social behavior, appetite, and sleep. Disruptions in this system have been linked to various psychiatric disorders, including depression and anxiety.
Pharmacokinetics
Triazole derivatives are generally known for their excellent bioavailability . More research is needed to fully understand the pharmacokinetics of this specific compound.
Result of Action
The primary result of the action of this compound is an antidepressant-like effect . This is evidenced by significant reductions in the immobility time of mice submitted to a forced swimming test . This suggests that the compound may have potential therapeutic applications in the treatment of depression.
Action Environment
The action of this compound, like many other compounds, can be influenced by various environmental factors. For instance, the compound has been found to promote proton conduction in polymer electrolyte membranes via an intermolecular proton-transfer mechanism . This suggests that the compound’s action, efficacy, and stability could be influenced by factors such as pH and temperature.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-1,2,3-Triazole-4-carbonitrile can be synthesized through various methods. One common approach involves the reaction of azidophenyl phenylselenides with α-keto nitriles in the presence of a catalytic amount of diethylamine (Et2NH) and dimethyl sulfoxide (DMSO) as the solvent . This method yields high amounts of the desired product.
Industrial Production Methods: Industrial production of this compound typically involves scalable synthesis routes such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored due to its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions: 1H-1,2,3-Triazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form triazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile group to other functional groups such as amines.
Substitution: The triazole ring can undergo substitution reactions, where different substituents replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve halogenated compounds and catalysts like palladium.
Major Products Formed: The major products formed from these reactions include various substituted triazoles, which have applications in pharmaceuticals and materials science .
Scientific Research Applications
1H-1,2,3-Triazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of polymers and other advanced materials
Comparison with Similar Compounds
1H-1,2,3-Triazole-4-carbonitrile can be compared with other triazole derivatives such as 1,2,4-triazole and 1,2,3-triazole-5-carbonitrile. While all these compounds share the triazole ring, their chemical properties and applications can vary significantly:
1,2,4-Triazole: Known for its use in antifungal agents and other pharmaceuticals.
1,2,3-Triazole-5-carbonitrile: Similar to this compound but with different substitution patterns, leading to distinct chemical and biological properties
Properties
IUPAC Name |
2H-triazole-4-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N4/c4-1-3-2-5-7-6-3/h2H,(H,5,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQSQWZYJWNHSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20412929 | |
Record name | 4-Cyano-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20412929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
412311-35-4, 18755-49-2 | |
Record name | 4-Cyano-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20412929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-1,2,3-triazole-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to 1H-1,2,3-Triazole-4-carbonitriles?
A1: 1H-1,2,3-Triazole-4-carbonitriles can be synthesized through various methods. One approach involves the reaction of azidophenyl phenylselenides with α-keto nitriles in the presence of a catalytic amount of diethylamine using dimethyl sulfoxide as the solvent []. Another method utilizes readily available 1H-1,2,3-triazole-4-carboxylic acids as starting materials, which are then transformed into the desired 1-aryl-5-methyl-1H-1,2,3-triazole-4-carbonitriles through a series of reactions []. Additionally, 1,3-dipolar cycloaddition reactions between fluoro-substituted 3-aryl-propynenitriles and benzyl azide can yield 3-benzyl-5-aryl-3H-[1,2,3]triazole-4-carbonitrile and 1-benzyl-5-aryl-1H-[1,2,3]-triazole-4-carbonitrile [].
Q2: What are the potential therapeutic applications of 1H-1,2,3-Triazole-4-carbonitrile derivatives?
A2: Research suggests that this compound derivatives show promise as potential drug candidates, particularly in the realm of anti-cancer and antidepressant therapies. For example, these compounds can serve as building blocks for the creation of 2-(triazol-4-yl)-thieno[2,3-d]pyrimidines, which are being investigated for their anticancer properties []. Furthermore, certain phenylselanyl-1H-1,2,3-triazole-4-carbonitriles, like SeTACN (5-(4-methoxyphenyl)-1-(2-(phenylselanyl)phenyl)-1H-1,2,3-triazole-4-carbonitrile), exhibit promising antidepressant-like effects in mice models. Notably, SeTACN demonstrated affinity for the serotonin transporter (SERT) exceeding that of fluoxetine and serotonin, hinting at its potential as a competitive SERT inhibitor [].
Q3: How can 1H-1,2,3-Triazole-4-carbonitriles be further functionalized for broader applications?
A3: The inherent reactivity of the carbonitrile group within 1H-1,2,3-Triazole-4-carbonitriles allows for diverse functionalization, expanding their potential applications. A noteworthy example is the cycloaddition reaction with sodium azide, which transforms these compounds into bifunctional hybrids incorporating both triazole and tetrazole rings. These hybrids hold promise for various applications due to their unique properties [].
Q4: What computational chemistry approaches are being employed to study 1H-1,2,3-Triazole-4-carbonitriles?
A4: Computational chemistry plays a crucial role in understanding the properties and behavior of 1H-1,2,3-Triazole-4-carbonitriles. Density functional theory (DFT) calculations are employed to investigate various aspects, including structural properties, spectroscopic characteristics, non-linear optical properties, natural bond orbital analysis, thermal stability, and photophysical behavior []. Docking studies are also utilized to predict the binding affinities of these compounds with biological targets like SERT and DAT, providing insights into their potential mechanisms of action [].
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